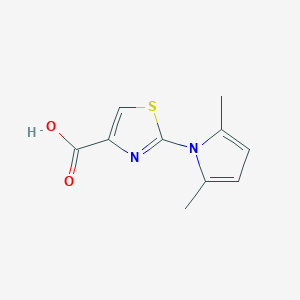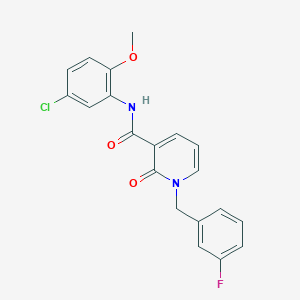![molecular formula C19H22N4O3S B2409932 N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide CAS No. 714225-60-2](/img/structure/B2409932.png)
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide, also known as MPQX, is a quinoxaline derivative that has been studied for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
Applications De Recherche Scientifique
Fluorescent Imaging Applications
One aspect of the research on related quinoxalin-2-yl compounds involves their utility in fluorescent imaging. Studies have shown that certain analogues of quinoxalin-2-yl compounds exhibit bathochromic shifts in their ultraviolet/visible spectra upon addition of Zn(II) to the solution, making them potential candidates for Zn(II) imaging. These compounds, while generally weakly or non-fluorescent in solution, can form fluorescent complexes with Zn(II), with variations in fluorescence depending on the specific substitution pattern on the quinoxaline moiety. This indicates a potential application for N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide in the development of novel fluorescent probes for metal ions in biological systems (M. Kimber et al., 2003).
Synthesis and Characterization
Research into the synthesis and characterization of quinoxalin-2-yl derivatives has led to the development of compounds with potential biological activity. For instance, the synthesis of quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides has been explored, with these compounds exhibiting significant in vitro antiproliferative activity against breast cancer cell lines. This demonstrates the compound's relevance in the synthesis of bioactive molecules with potential therapeutic applications (A. Sunil Kumar et al., 2019).
Anticancer and Antimicrobial Activities
The anticancer and antimicrobial potentials of quinoxalin-2-yl derivatives have also been a focus of research. Synthesized quinazoline sulfonamide derivatives have shown considerable in vitro antiproliferative activity against cancer cell lines and antimicrobial activity against bacterial strains. These findings highlight the potential of this compound and its analogues in the development of new anticancer and antimicrobial agents (A. Sunil Kumar et al., 2019).
Electroanalytical Studies
The electroanalytical properties of related sulfonamide compounds have been investigated, providing insights into their chemical behavior and potential applications in analytical chemistry. These studies have explored the voltammetric behavior of quinoxalin-2-yl sulfonamide derivatives, suggesting their utility in the development of analytical methods for the detection and quantification of similar compounds (A. Abelairas et al., 1994).
Neuroprotective Effects
Additionally, analogues of quinoxalin-2-yl compounds have been studied for their neuroprotective effects, particularly in the context of cerebral ischemia. For example, NBQX, an analogue with a related structure, has shown potency in protecting against global ischemia, underscoring the potential therapeutic benefits of this compound in neurological conditions (M. Sheardown et al., 1990).
Propriétés
IUPAC Name |
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-14-7-5-8-15(13-14)27(24,25)23-19-18(20-11-6-12-26-2)21-16-9-3-4-10-17(16)22-19/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNJXTDUBRRECI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[[(2S,3R)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2409849.png)
![N-{4-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2409850.png)

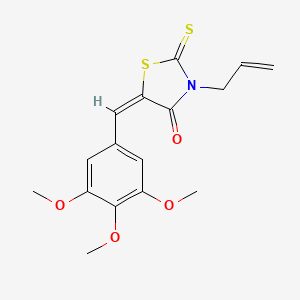
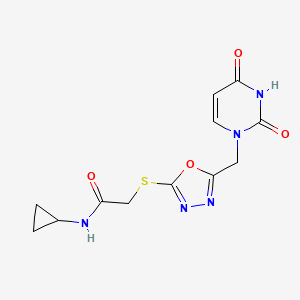

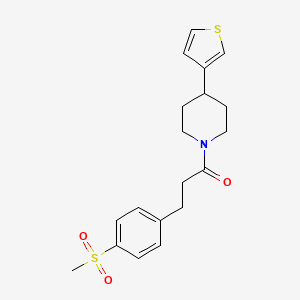
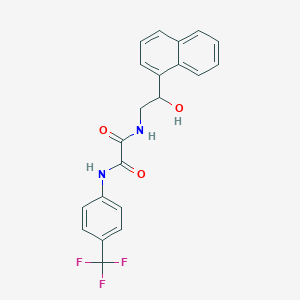

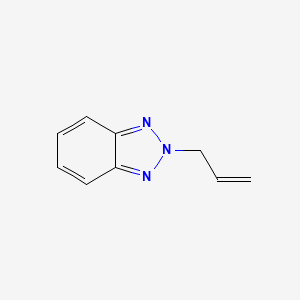
![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)
